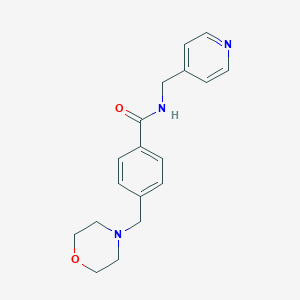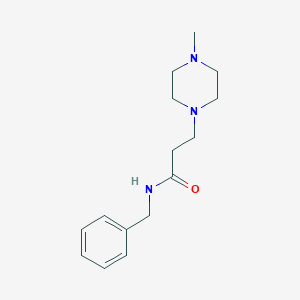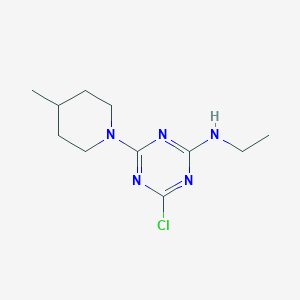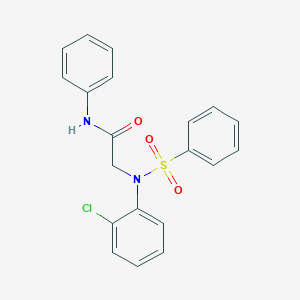
(2S)-2alpha,5-Diphenyl-3,4-dihydro-2H-pyrrole-3alpha-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2alpha,5-Diphenyl-3,4-dihydro-2H-pyrrole-3alpha-carboxylic acid methyl ester, commonly known as DPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPC belongs to the class of pyrrole-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
Mécanisme D'action
The exact mechanism of action of DPC is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. DPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. DPC has also been found to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPC has been found to exhibit a range of biochemical and physiological effects. In animal models of inflammation, DPC has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta). Additionally, DPC has also been found to reduce pain and swelling in these models. In studies of cancer cells, DPC has been found to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DPC is its potential as a therapeutic agent for the treatment of inflammation and cancer. Additionally, DPC is relatively easy to synthesize and can be obtained in high yields. However, there are also some limitations to the use of DPC in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to use in certain assays. Additionally, DPC can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of DPC. One area of research is the development of more effective synthesis methods for DPC that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of DPC and its potential as a therapeutic agent for the treatment of inflammation and cancer. Finally, there is a need for more studies on the toxicity and safety of DPC, particularly in human subjects.
Méthodes De Synthèse
The synthesis of DPC involves a multi-step process, which starts with the reaction of 2,5-diphenylpyrrole with diethyl malonate in the presence of a base to form the corresponding pyrrole carboxylic acid. The carboxylic acid is then converted into its methyl ester using a reagent such as diazomethane. The final step involves the reduction of the pyrrole ring using a reducing agent such as lithium aluminum hydride to yield DPC.
Applications De Recherche Scientifique
DPC has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory and analgesic properties. Studies have shown that DPC can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation. Additionally, DPC has also been found to possess anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propriétés
Nom du produit |
(2S)-2alpha,5-Diphenyl-3,4-dihydro-2H-pyrrole-3alpha-carboxylic acid methyl ester |
|---|---|
Formule moléculaire |
C18H17NO2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
methyl (2S,3R)-2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H17NO2/c1-21-18(20)15-12-16(13-8-4-2-5-9-13)19-17(15)14-10-6-3-7-11-14/h2-11,15,17H,12H2,1H3/t15-,17-/m1/s1 |
Clé InChI |
KRABNTCRFHMONQ-NVXWUHKLSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC(=N[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
COC(=O)C1CC(=NC1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
COC(=O)C1CC(=NC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)

![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)

![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)